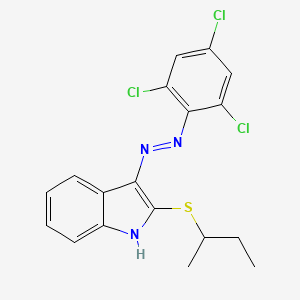

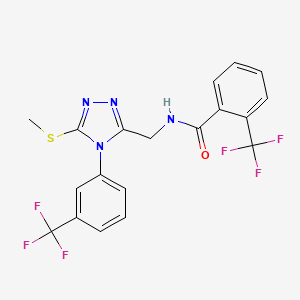

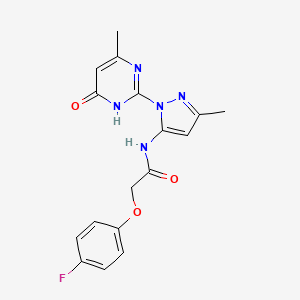

![molecular formula C16H11Cl2N5 B2921167 3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine CAS No. 477853-46-6](/img/structure/B2921167.png)

3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine” belongs to the class of 1,2,4-triazolo[4,3-c]quinazolines . It is known for its potential as a therapeutic agent and is endowed with several pharmacological applications .

Synthesis Analysis

The synthesis of this compound involves several steps. In one pathway, anthranilic acid was heated in an aqueous solution of potassium cyanate with a catalytic amount of glacial acetic acid to produce quinazoline-2,4 (1 H,3 H)-dione . In another pathway, a set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity .Molecular Structure Analysis

The molecular structure of this compound is complex, with a fused heterocyclic nucleus formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For example, the final target compounds were obtained by refluxing the key compounds in isopropyl alcohol with appropriate amines . Additionally, the compound potently intercalates DNA at a decreased IC 50 value .科学的研究の応用

Antimicrobial Activity

The triazole core structure is recognized for its ability to interact with various enzymes and receptors, leading to significant antimicrobial properties. The 1,2,4-triazole derivatives have been found to be effective against a range of Gram-positive and Gram-negative bacteria, which are often multidrug-resistant . This makes them valuable in the development of new antibacterial agents.

Antifungal Applications

Triazole derivatives, including the 1,2,4-triazole class, are well-known for their antifungal capabilities. Drugs such as fluconazole and voriconazole are based on this moiety and are used to treat fungal infections. The dichlorophenyl group in the compound could potentially enhance these antifungal properties .

Anticancer Potential

The structural complexity of triazole derivatives allows them to bind selectively to cancer cell receptors. This selective binding can inhibit the growth and proliferation of cancer cells. Research has shown that triazole compounds can be effective against various cancer cell lines, indicating the potential use of our compound in cancer therapy .

Antiviral Uses

Triazole derivatives have shown promise as antiviral agents. Their ability to form non-covalent bonds with viral enzymes and receptors can inhibit viral replication. This has been particularly noted in the treatment of diseases like hepatitis, where triazole-based drugs like ribavirin are used .

Analgesic and Anti-inflammatory Effects

The triazole nucleus is present in several drug classes that exhibit analgesic and anti-inflammatory effects. These drugs work by reducing the production of prostaglandins or by inhibiting inflammatory cytokines. The compound could be explored for its potential to relieve pain and inflammation .

Antiepileptic Properties

Some triazole derivatives have been used in the treatment of epilepsy. The mechanism often involves modulation of neurotransmitter release or inhibition of neuronal firing. Given the structural similarity, “3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine” might possess antiepileptic properties that could be harnessed for therapeutic use .

将来の方向性

The compound “3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine” has shown promise in the field of drug development, particularly as a potential therapeutic agent . Future research could focus on optimizing its synthesis, understanding its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies .

作用機序

Target of Action

Similar compounds such as [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, making them important targets in cancer treatment .

Mode of Action

Similar compounds have been found to inhibit their targets by binding to them, thereby preventing their normal function . This can lead to a variety of downstream effects, depending on the specific target and its role in cellular processes .

Biochemical Pathways

Inhibition of kinases like c-met and vegfr-2 can affect multiple pathways involved in cell growth and angiogenesis . This can lead to a decrease in tumor growth and metastasis in cancerous cells .

Pharmacokinetics

Similar compounds have been found to have satisfactory activity compared to lead compounds . This suggests that they may have favorable pharmacokinetic properties, although further studies would be needed to confirm this.

Result of Action

Similar compounds have been found to exhibit antiproliferative activities against various cancer cell lines . This suggests that they may be effective in inhibiting the growth of these cells.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity and stability of similar compounds .

特性

IUPAC Name |

3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N5/c1-19-16-20-13-5-3-2-4-10(13)15-22-21-14(23(15)16)9-6-7-11(17)12(18)8-9/h2-8H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOREYAWFYSPJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2C3=NN=C(N31)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

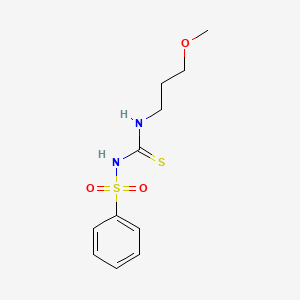

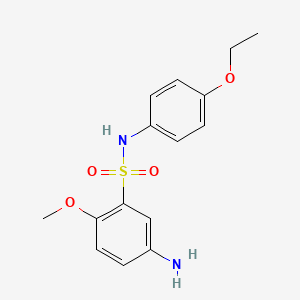

![7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine](/img/structure/B2921092.png)

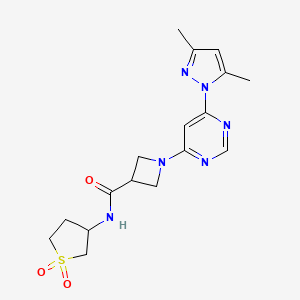

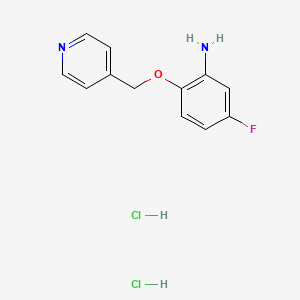

![N-([2,2'-bifuran]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2921098.png)

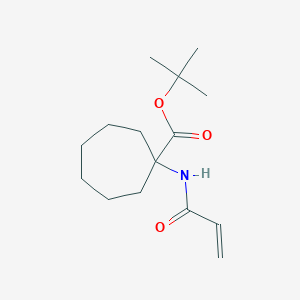

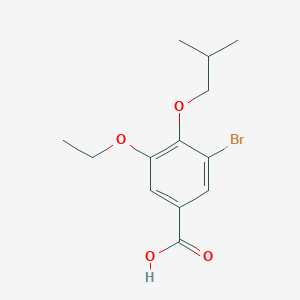

![3-benzyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2921103.png)

![N-(2-ethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2921107.png)